Phenyl(pyrimidin-2-ylsulfanyl) acetic acid
Description
Contextualization within Sulfanylacetic Acid Derivatives and Heterocyclic Chemistry
Phenyl(pyrimidin-2-ylsulfanyl)acetic acid belongs to the class of sulfanylacetic acid derivatives. These compounds are characterized by a sulfur atom linking an acetic acid group to another chemical entity. Sulfanylacetic acid and its derivatives are known to be versatile intermediates in organic synthesis. The presence of the sulfur atom and the carboxylic acid group allows for a range of chemical transformations, making them valuable building blocks for more complex molecules. In the broader context of heterocyclic chemistry, the incorporation of a pyrimidine (B1678525) ring into the structure of a sulfanylacetic acid derivative is of particular note. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to the chemistry of life and are found in a vast number of pharmaceuticals, agrochemicals, and other functional materials.
Significance of Pyrimidine-based Scaffolds in Modern Drug Discovery and Chemical Biology
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry. google.com This scaffold is a key component of nucleic acids (cytosine, thymine, and uracil), giving it a fundamental role in biological systems. google.com The inherent drug-like properties of the pyrimidine nucleus have led to its widespread use in the development of therapeutic agents across a multitude of disease areas.
The versatility of the pyrimidine scaffold allows for substitutions at various positions, enabling the fine-tuning of a molecule's physicochemical properties and biological activity. This has been a critical factor in the design of drugs targeting a wide range of biological targets. Pyrimidine derivatives have been successfully developed as anticancer, anti-infective (including antiviral, antibacterial, and antifungal), anti-inflammatory, and cardiovascular agents. google.com For instance, pyrimidine-based compounds have been designed as kinase inhibitors, which are crucial in cancer therapy, by interfering with the signaling pathways that control cell growth and proliferation. Furthermore, the pyrimidine ring can act as a bioisostere for other aromatic systems, like a phenyl group, which can lead to improved pharmacokinetic and pharmacodynamic properties of a drug candidate.
The following table provides examples of the diverse applications of pyrimidine-based drugs:
| Therapeutic Area | Example of Pyrimidine-Based Drug Application | Reference |
| Oncology | Inhibition of kinases involved in cell cycle regulation. | |
| Development of fourth-generation EGFR inhibitors. | ||
| Targeting microtubules in cancer cells. | ||
| Infectious Diseases | Development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. | |
| Targeting fatty acid biosynthesis in M. tuberculosis. | ||
| Immunology & Inflammation | Modulation of inflammatory responses. |
Overview of Research Trajectories for Phenyl(pyrimidin-2-ylsulfanyl)acetic acid
While extensive, dedicated research on Phenyl(pyrimidin-2-ylsulfanyl)acetic acid is not widely available in the public domain, the foundational importance of its constituent chemical motifs provides a clear indication of its potential research trajectories. The combination of the pyrimidine scaffold with a sulfanylacetic acid linker and a phenyl group suggests that this compound could be a valuable tool in several areas of chemical biology and drug discovery.
Based on the known activities of related compounds, future research on Phenyl(pyrimidin-2-ylsulfanyl)acetic acid is likely to explore its potential as a modulator of various biological targets. For example, a patent for novel pyrimidine compounds mentions "[4-(4-Chloro-phenyl)-6-phenyl-pyrimidin-2-ylsulfanyl] acetic acid ethyl ester" in the context of developing agents that affect cellular proliferation and proteoglycan synthesis, with potential applications in inflammatory diseases. This suggests that derivatives of Phenyl(pyrimidin-2-ylsulfanyl)acetic acid could be investigated for similar activities.
The primary research directions for this compound would likely involve its synthesis and subsequent evaluation in a variety of biological assays. Key areas of investigation could include:
Kinase Inhibition: Given the prevalence of pyrimidine-based kinase inhibitors, Phenyl(pyrimidin-2-ylsulfanyl)acetic acid and its analogues could be screened against a panel of protein kinases to identify potential anticancer or anti-inflammatory agents.
Anti-inflammatory Activity: The structural similarity to compounds with described anti-inflammatory potential warrants investigation into its effects on inflammatory pathways.
Antimicrobial Properties: The pyrimidine core is present in many antimicrobial agents, making this an avenue for exploration.
In essence, while Phenyl(pyrimidin-2-ylsulfanyl)acetic acid itself is not yet a well-documented compound, its chemical architecture positions it as a promising candidate for future synthesis and biological evaluation, with the potential to contribute to the development of new therapeutic agents.
Properties
Molecular Formula |
C12H10N2O2S |
|---|---|
Molecular Weight |
246.29 g/mol |
IUPAC Name |
2-phenyl-2-pyrimidin-2-ylsulfanylacetic acid |
InChI |
InChI=1S/C12H10N2O2S/c15-11(16)10(9-5-2-1-3-6-9)17-12-13-7-4-8-14-12/h1-8,10H,(H,15,16) |
InChI Key |
YOENNECCQWXNRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)SC2=NC=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for Phenyl Pyrimidin 2 Ylsulfanyl Acetic Acid and Its Structural Analogs
General Synthetic Strategies for Sulfanyl (B85325) Acetic Acids
The construction of the sulfanyl acetic acid group (also known as a carboxymethylthio group) on a pyrimidine (B1678525) scaffold is typically achieved through nucleophilic substitution reactions where a sulfur-containing pyrimidine acts as the nucleophile.
A fundamental and widely used method for synthesizing 2-pyrimidinyl-sulfanyl acetic acids is the direct alkylation of a pyrimidine-2-thiol (B7767146) with a haloacetic acid or its ester derivative (e.g., chloroacetic acid, bromoacetic acid). Pyrimidine-2-thiols are often generated in situ or used as stable precursors. The synthesis generally begins with the cyclocondensation of a β-dicarbonyl compound or its equivalent with thiourea (B124793) to form the pyrimidine-2-thione ring system. nih.govresearchgate.net
The pyrimidine-2-thione exists in tautomeric equilibrium with its corresponding pyrimidine-2-thiol form. In the presence of a base, the thiol is deprotonated to form a highly nucleophilic thiolate anion. This anion then readily attacks the electrophilic carbon of a haloacetic acid derivative, displacing the halide and forming the desired S-C bond. nih.gov The reaction is typically conducted in a polar solvent with a suitable base to facilitate the formation of the thiolate.
A general representation of this reaction is as follows:
Step 1 (Formation of Thiolate): A pyrimidine-2-thiol is treated with a base (e.g., NaOH, KOH, NaOEt) to generate the pyrimidine-2-thiolate.
Step 2 (Nucleophilic Substitution): The thiolate reacts with a haloacetic acid derivative (X-CH(Ph)-COOH, where X is Cl, Br, or I) to yield phenyl(pyrimidin-2-ylsulfanyl) acetic acid.
This strategy is versatile and has been applied to the synthesis of various S-substituted pyrimidine derivatives. nih.gov
Functionally equivalent to the reaction of thiols, the direct S-alkylation of pyrimidine-2-thiones provides another major route to these compounds. nih.gov Pyrimidine-2-thiones are cyclic thioureas that can be readily alkylated on the sulfur atom. This reaction is one of the most common for the chemical modification of thioxopyrimidines. nih.govresearchgate.net
The reaction involves treating the pyrimidine-2-thione with an alkylating agent, in this case, a phenyl-substituted haloacetic acid, in the presence of a base. The base facilitates the reaction, which proceeds via the thionate conjugate base. Various alkylating agents, including methyl iodide and other haloalkanes, have been successfully used to create S-methyl and other S-alkyl derivatives of pyrimidine thiones. nih.gov The synthesis of the target molecule would follow this pattern, using an appropriate α-halo phenylacetic acid.
Table 1: Comparison of General Synthetic Strategies
| Strategy | Starting Materials | Key Intermediates | Advantages | Considerations |
| Reaction with Pyrimidine-2-thiol | Pyrimidine-2-thiol, Phenyl-haloacetic acid derivative, Base | Pyrimidine-2-thiolate anion | Direct, well-established method. | Requires handling of potentially unstable thiols. |
| S-Alkylation of Pyrimidine-2-thione | Pyrimidine-2-thione, Phenyl-haloacetic acid derivative, Base | Thionate conjugate base | Utilizes stable thione precursors. | Reaction conditions must favor S-alkylation over potential N-alkylation. |
Targeted Synthesis of this compound Isomers and Functionalized Derivatives
The targeted synthesis of this compound specifically requires the conjugation of a phenylacetic acid moiety to the 2-position of the pyrimidine ring through a sulfur atom. A plausible synthetic pathway would involve the reaction between 2-mercaptopyrimidine (B73435) and an α-halo phenylacetic acid, such as 2-bromo-2-phenylacetic acid.
For functionalized derivatives, such as the (4,6-bis-carboxymethylsulfanyl-5-phenyl-pyrimidin-2-ylsulfanyl)-acetic acid mentioned in the literature, the synthesis would start from a correspondingly substituted pyrimidine core. sigmaaldrich.com For instance, a phenyl-substituted 2-thiourea could be condensed with a malonic acid derivative to form a 5-phenyl-pyrimidine-2-thione, which could then be subjected to multiple S-alkylation steps with haloacetic acid. sigmaaldrich.com
The synthesis of isomers, where the phenyl group is attached to a different position on the pyrimidine ring (e.g., position 4, 5, or 6), would necessitate starting with an appropriately substituted pyrimidine-2-thiol. These precursors can often be prepared through multi-step sequences, for example, by constructing the pyrimidine ring from acyclic precursors already containing the phenyl group at the desired location. uobabylon.edu.iq
Optimization of Reaction Conditions and Yields
Optimizing the synthesis of sulfanyl acetic acids is crucial for achieving high yields and purity. Several reaction parameters can be fine-tuned.
Catalyst and Acid/Base: The choice of base is critical for the deprotonation of the thiol or thione. Common bases include sodium hydroxide, potassium hydroxide, and sodium ethoxide. In some pyrimidine syntheses, strong acids like trifluoroacetic acid (TFA) or methanesulfonic acid (MsOH) have been used to drive reactions to completion. nih.gov
Solvent: Polar solvents such as ethanol, methanol, or dimethylformamide (DMF) are typically used to dissolve the reactants and facilitate the ionic reaction mechanism.
Temperature: Reaction temperatures can vary significantly. While some S-alkylation reactions proceed efficiently at room temperature, others may require heating to increase the reaction rate. researchgate.net Optimal temperatures are often determined empirically, with one study finding 50 °C to be ideal for a related condensation. nih.gov
Reaction Time: Reaction times can range from a few minutes to several hours. nih.govresearchgate.net Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the point of maximum conversion.
Non-conventional Energy Sources: To improve yields and dramatically reduce reaction times, modern synthetic methods often employ microwave irradiation or ultrasound. nih.govresearchgate.net These techniques can provide energy more efficiently than conventional heating, leading to faster and cleaner reactions. For example, the use of a Q-tube system has been shown to reduce reaction times from hours to minutes and increase yields from 77% to 95% in the synthesis of fused pyrimidines. researchgate.net
Table 2: Parameters for Reaction Optimization
| Parameter | Variables/Options | Effect on Reaction | Source |
| Base/Acid | NaOH, KOH, Et3N, DIPEA; TFA, HCl, MsOH | Affects nucleophile generation and reaction rate. Strong acids can improve conversion. | nih.govacs.org |
| Solvent | Ethanol, Methanol, DMF, Acetonitrile, Toluene (B28343) | Influences reactant solubility and reaction pathway. | nih.govacs.org |
| Temperature | Room Temperature to Reflux (e.g., 50-70 °C) | Higher temperatures increase reaction rate but can also lead to side products. | nih.govnih.gov |
| Energy Source | Conventional Heating, Microwave, Ultrasound | Can significantly reduce reaction time and improve yields. | nih.govresearchgate.net |
| Reagents | Anhydrides (e.g., Piv2O) | Can be used to activate carboxylic acids and enhance reactivity. | acs.org |
Purification Techniques for Synthesized Intermediates and Final Compounds
After the synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. The choice of purification method depends on the physical properties of the target compound and the nature of the impurities.
Recrystallization: This is a common and effective technique for purifying solid compounds. The crude product is dissolved in a hot solvent or solvent mixture and allowed to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution. Common solvents for pyrimidine derivatives include methanol, ethanol, toluene, and mixtures like cyclohexane/dioxane. nih.govmdpi.com
Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is employed. Flash chromatography using silica (B1680970) gel is a standard method. The choice of eluent (solvent system) is critical for achieving good separation; a common example is a mixture of chloroform (B151607) and hexanes. mdpi.com
Acid-Base Extraction: Since the final product is a carboxylic acid, its solubility can be manipulated by changing the pH. The compound can be dissolved in an aqueous base (like sodium bicarbonate), washed with an organic solvent to remove neutral impurities, and then re-precipitated by adding acid.
Filtration: In cases where the product precipitates directly from the reaction mixture in high purity, it can be isolated by simple filtration, followed by washing with a suitable solvent to remove residual reagents. researchgate.net
Azeotropic Distillation: When volatile impurities like acetic acid are present, they can be removed by co-distillation with a solvent that forms an azeotrope, such as toluene or heptane. researchgate.net
Table 3: Common Purification Techniques
| Technique | Description | Typical Application | Source |
| Recrystallization | Dissolving the solid in a hot solvent and cooling to form pure crystals. | Primary purification of solid final products and intermediates. | nih.govmdpi.com |
| Flash Chromatography | Separation based on polarity using a stationary phase (e.g., silica) and a mobile phase (eluent). | Purification of non-crystalline products or separation of closely related compounds. | mdpi.com |
| Azeotropic Removal | Removal of a volatile impurity by distilling it with an azeotrope-forming solvent. | Removing solvents like acetic acid from the final product. | researchgate.net |
| Precipitation/Filtration | Inducing the product to solidify from the reaction mixture, often by cooling or adding an anti-solvent. | Isolating products that are formed cleanly and in high yield. | nih.govresearchgate.net |
Advanced Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For Phenyl(pyrimidin-2-ylsulfanyl)acetic acid, ¹H and ¹³C NMR spectra would provide definitive information on the connectivity of atoms.
In a typical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the protons of the phenyl ring, the pyrimidine (B1678525) ring, and the methine proton of the acetic acid moiety. The chemical shifts and coupling patterns of the pyrimidine protons would confirm their positions on the heterocyclic ring. The phenyl group protons would likely appear as a complex multiplet, and the single proton on the alpha-carbon (the carbon adjacent to the carboxylic acid) would present a characteristic singlet.
The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule. Key signals would include those for the carbonyl carbon of the carboxylic acid, the carbons of the pyrimidine and phenyl rings, and the alpha-carbon attached to the sulfur atom.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of Phenyl(pyrimidin-2-ylsulfanyl)acetic acid is expected to show several characteristic absorption bands. A broad absorption band, typically around 3000 cm⁻¹, would indicate the O-H stretching vibration of the carboxylic acid group. spectrabase.com The C=O stretching vibration of the carbonyl group in the acid would appear as a strong, sharp peak around 1700 cm⁻¹. spectrabase.com
Other significant peaks would include those for the C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the pyrimidine and phenyl rings (typically in the 1400-1600 cm⁻¹ region), and the C-S stretching vibration.
Specific FT-IR absorption data from experimental analysis of Phenyl(pyrimidin-2-ylsulfanyl)acetic acid is not available in the public domain literature.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers clues about its structure through fragmentation patterns. For Phenyl(pyrimidin-2-ylsulfanyl)acetic acid (C₁₂H₁₀N₂O₂S), the expected molecular weight is approximately 246.29 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental formula by providing a highly accurate mass measurement.
The fragmentation pattern would likely involve the loss of the carboxyl group, cleavage of the C-S bond, and fragmentation of the pyrimidine and phenyl rings.
While the theoretical mass can be calculated, specific experimental mass spectrometry data, including fragmentation patterns for Phenyl(pyrimidin-2-ylsulfanyl)acetic acid, are not documented in the available literature.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Elucidation
X-ray crystallography allows for the determination of the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide exact bond lengths, bond angles, and torsion angles for Phenyl(pyrimidin-2-ylsulfanyl)acetic acid, confirming its molecular conformation.
For a related but simpler compound, 2-(Pyrimidin-2-ylsulfanyl)acetic acid (C₆H₆N₂O₂S), which lacks the phenyl group, X-ray diffraction analysis revealed an orthorhombic crystal system. nih.gov The molecule was found to lie on a crystallographic mirror plane. nih.gov
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
This sub-discipline of crystallography examines how molecules are arranged in the crystal lattice and the non-covalent interactions that govern this packing. For Phenyl(pyrimidin-2-ylsulfanyl)acetic acid, hydrogen bonding involving the carboxylic acid group would be a dominant interaction, likely forming dimers or chains. Pi-stacking interactions between the aromatic phenyl and pyrimidine rings would also be expected to play a significant role in the supramolecular structure.
In the crystal structure of the related compound, 2-(Pyrimidin-2-ylsulfanyl)acetic acid , molecules are linked into layers by intermolecular O-H···N and C-H···O hydrogen bonds. nih.gov Specifically, a strong hydrogen bond exists between the carboxylic acid hydroxyl group (O-H) and a nitrogen atom of the pyrimidine ring of an adjacent molecule. nih.gov
A crystal structure for the specific compound Phenyl(pyrimidin-2-ylsulfanyl)acetic acid has not been reported in the surveyed literature, so its crystal packing and intermolecular interactions cannot be definitively described.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental process used to determine the percentage composition of elements (primarily carbon, hydrogen, and nitrogen) in a compound. The results are used to confirm the empirical and molecular formula. For Phenyl(pyrimidin-2-ylsulfanyl)acetic acid, with the molecular formula C₁₂H₁₀N₂O₂S, the theoretical elemental composition would be:
Carbon (C): ~58.52%
Hydrogen (H): ~4.09%
Nitrogen (N): ~11.37%
Theoretical and Computational Investigations of Phenyl Pyrimidin 2 Ylsulfanyl Acetic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules like Phenyl(pyrimidin-2-ylsulfanyl) acetic acid. These methods provide insights into the molecule's geometry, orbital energies, and vibrational frequencies.
For instance, studies on related pyrimidine (B1678525) derivatives often employ DFT with basis sets such as B3LYP/6-311++G(d,p) to optimize the molecular structure and calculate electronic properties. researchgate.net Such calculations can determine key quantum chemical descriptors that help in understanding the molecule's reactivity.
Table 1: Examples of Quantum Chemical Descriptors Calculated for Pyrimidine Derivatives
| Descriptor | Description | Typical Application |
| HOMO (Highest Occupied Molecular Orbital) Energy | Energy of the outermost electron-containing orbital. | Indicates the ability to donate electrons. |
| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Energy of the first vacant orbital. | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. | Predicts sites for electrophilic and nucleophilic attack. |
In a study on 5-(3-substituted-thiophene)-pyrimidine derivatives, DFT calculations demonstrated that a smaller energy gap between the HOMO and LUMO is associated with higher chemical and biological reactivity. researchgate.netchimicatechnoacta.ru Similar calculations for this compound would be invaluable in predicting its stability and potential reaction sites.
Furthermore, theoretical vibrational spectra (FT-IR) and NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. researchgate.net For example, in the analysis of pyrimidine derivatives, calculated vibrational frequencies for C=N stretching and NH protons have shown good agreement with experimental spectra. nih.gov
Molecular Docking Studies for Ligand-Macromolecule Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is crucial for understanding the potential biological activity of compounds like this compound.
Characterization of Binding Modes and Interaction Fingerprints
Docking studies on pyrimidine analogues have revealed key binding modes and interactions that contribute to their biological activity. For example, in studies of pyrimidine derivatives as potential inhibitors of specific enzymes, the pyrimidine core often engages in crucial hydrogen bonding and electrostatic interactions with amino acid residues in the active site. nih.gov
A common finding is the formation of hydrogen bonds between the nitrogen atoms of the pyrimidine ring and residues like Aspartate (Asp), as observed in the docking of pyrimidine-2,4-diamines into the active site of Plasmodium falciparum dihydrofolate reductase (PfDHFR). nih.gov The phenyl group, in many cases, forms hydrophobic interactions with non-polar residues, further stabilizing the ligand-protein complex.
Table 2: Common Interactions Observed in Docking Studies of Pyrimidine Derivatives
| Interaction Type | Interacting Ligand Moiety | Interacting Protein Residue (Example) | Significance |
| Hydrogen Bonding | Pyrimidine Nitrogen atoms | Aspartic Acid, Serine | Anchors the ligand in the binding pocket. |
| Hydrophobic Interactions | Phenyl ring | Leucine, Isoleucine, Valine | Enhances binding affinity and specificity. |
| π-π Stacking | Phenyl or Pyrimidine ring | Phenylalanine, Tyrosine, Tryptophan | Contributes to the stability of the complex. |
| Salt Bridge | Carboxylic acid group | Arginine, Lysine (B10760008) | Strong electrostatic interaction that significantly increases binding affinity. |
Computational Prediction of Potential Biological Targets
Molecular docking is frequently used to screen a compound against a panel of known biological targets to predict its potential therapeutic applications. For pyrimidine derivatives, a wide range of potential targets have been investigated based on the known activities of this chemical scaffold.
For instance, various pyrimidine analogues have been docked against targets such as Cyclin-Dependent Kinases (CDKs) involved in cancer, and dihydrofolate reductase, a target for antimicrobial agents. nih.govnih.gov The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), is used to rank potential candidates. Compounds with lower binding energies are predicted to be more potent inhibitors. nih.gov In silico studies on 5-(3-substituted-thiophene)-pyrimidine derivatives have identified potential inhibitory activity against targets like GlcN-6-P and P38 MAPk. chimicatechnoacta.ruchimicatechnoacta.ru
Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior
While specific molecular dynamics (MD) simulations for this compound are not readily found, this technique is a standard follow-up to molecular docking. MD simulations provide a more dynamic picture of the ligand-receptor complex, taking into account the flexibility of both the ligand and the protein, as well as the surrounding solvent.
These simulations can:
Assess the stability of the binding mode predicted by docking over time.
Reveal conformational changes in the protein upon ligand binding.
Calculate the binding free energy with higher accuracy using methods like MM-PBSA or MM-GBSA.
For related heterocyclic compounds, MD simulations have been used to confirm the stability of ligand binding and to understand the dynamic nature of the interactions within the active site, providing a more realistic model of the biological system.
In Silico Screening and Virtual Library Design for Analog Development
In silico screening allows for the rapid evaluation of large virtual libraries of compounds against a biological target. This approach is instrumental in designing new analogues of a lead compound like this compound to improve its activity, selectivity, or pharmacokinetic properties.
The process typically involves:
Scaffold Hopping or Modification: Creating a virtual library of analogues by making systematic changes to the core structure of this compound. This could involve adding different substituents to the phenyl or pyrimidine rings.
Virtual Screening: Docking the entire library of designed compounds into the active site of a target protein.
Filtering and Ranking: Filtering the results based on docking scores, predicted ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and other criteria to identify the most promising candidates for synthesis and experimental testing. chimicatechnoacta.ruchimicatechnoacta.ru
Studies on other pyrimidine series have successfully used this approach to identify novel inhibitors for various targets, including those for cancer and infectious diseases. sigmaaldrich.com
Chemical Reactivity and Derivatization Strategies of Phenyl Pyrimidin 2 Ylsulfanyl Acetic Acid
Esterification and Amidation of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for derivatization, readily undergoing esterification and amidation to produce a diverse library of compounds. These reactions are fundamental in medicinal chemistry for enhancing properties like cell permeability and metabolic stability.
Esterification: The conversion of the carboxylic acid to an ester can be achieved under various conditions. Standard methods, such as Fischer-Speier esterification using an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), are applicable. For more sensitive substrates, milder methods are employed. For instance, the use of N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) has been shown to be an effective alkylating agent for converting carboxylic acids to their corresponding methyl esters. researchgate.net
Amidation: The formation of amides from the carboxylic acid moiety is a crucial transformation. This is typically accomplished by first activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common coupling reagents used for this purpose include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBT). mdpi.com Another effective coupling reagent is (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). A one-pot synthesis method using 2-pyridinesulfonyl fluoride (B91410) has also been reported for the deoxyfluorinated amidation of carboxylic acids under mild conditions, showcasing the versatility of modern synthetic methods. rsc.org These reactions allow for the introduction of a wide range of substituents, significantly expanding the chemical space of accessible derivatives. nih.govmdpi.com
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Esterification | Alcohol, H₂SO₄ (catalyst), Heat | Alkyl/Aryl Ester | mdpi.com |
| Amidation | Amine, EDCI/HOBT, DMF, Room Temp. | N-substituted Amide | mdpi.com |
| Amidation | Amine, PyBop, DMF, Room Temp. | N-substituted Amide | nih.gov |
| Deoxyfluorinated Amidation | 2-Pyridinesulfonyl fluoride, Amine | N-substituted Amide | rsc.org |
Aromatic Functionalization and Substituent Effects on the Phenyl Ring
The phenyl ring in Phenyl(pyrimidin-2-ylsulfanyl)acetic acid is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The position of substitution (ortho, meta, para) is directed by the activating/deactivating nature of the existing substituents. The thioether linkage (-S-CH(Ph)COOH) generally acts as an ortho-, para-director.
Research on related 2-arylsulfanyl-phenyl derivatives has demonstrated that modifications on the phenyl ring are synthetically accessible. nih.gov For example, Suzuki-Miyaura cross-coupling reactions can be used to introduce new aryl or heteroaryl groups onto a pre-functionalized (e.g., halogenated) phenyl ring. nih.govmdpi.com Nitration, halogenation, and Friedel-Crafts reactions are also common strategies to functionalize the phenyl ring, thereby influencing the electronic properties and steric profile of the entire molecule. The electronic nature of these substituents can, in turn, affect the reactivity of the other parts of the molecule and its interaction with biological targets.
| Functionalization Strategy | Typical Reagents | Introduced Group | Reference |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Aryl group | nih.govmdpi.com |
| Nitration | HNO₃, H₂SO₄ | Nitro group (-NO₂) | mdpi.com |
| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | Halogen (Br, Cl) | mdpi.com |
Strategic Chemical Modifications of the Pyrimidine (B1678525) Nucleus
The pyrimidine ring is a key pharmacophore, and its modification is a primary strategy for developing new derivatives. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic substitution, particularly at positions 4 and 6.
Starting with a related precursor like 2-mercaptopyrimidine (B73435), the thioether linkage of the title compound is formed by reaction with a haloacetic acid derivative. researchgate.net Further modifications can be made to the pyrimidine ring itself. For instance, if the pyrimidine ring contains a suitable leaving group (like a halogen), it can be displaced by various nucleophiles. researchgate.net Condensation reactions are also a powerful tool; for example, pyrimidine derivatives can be synthesized via the condensation of an α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid. researchgate.net These modifications can introduce new functional groups that can alter the molecule's biological activity or serve as handles for further derivatization. icm.edu.plnih.gov
Annulation and Fusion Reactions for Novel Polyheterocyclic Systems
The Phenyl(pyrimidin-2-ylsulfanyl)acetic acid scaffold can serve as a building block for the synthesis of more complex, fused polyheterocyclic systems. These reactions involve the formation of new rings fused onto the existing pyrimidine core.
For example, derivatives of 2-mercaptopyrimidine can be used to construct fused systems like thiazolo[3,2-a]pyrimidines. The reaction of 2-mercaptopyrimidine with chloroacetic acid yields the corresponding (pyrimidin-2-ylsulfanyl)acetic acid, which can then be cyclized. researchgate.net Refluxing this intermediate with o-aminoaniline can lead to the formation of a benzimidazole (B57391) derivative. researchgate.net Similarly, pyrido[2,3-d]pyrimidine (B1209978) systems can be synthesized from appropriately substituted pyrimidine precursors. researchgate.netresearchgate.netresearchgate.net These annulation reactions significantly increase the structural complexity and rigidity of the molecule, often leading to novel compounds with distinct biological profiles.
| Fused System | Reaction Strategy | Key Reagents | Reference |
| Thieno[2,3-d]pyrimidine | Cyclization of pyrimidine-2-thione derivative | Chloroacetic acid | researchgate.net |
| Benzimidazole derivative | Condensation | o-aminoaniline | researchgate.net |
| Pyrido[2,3-d]pyrimidine | Condensation | α,β-unsaturated ketone | researchgate.net |
| Triazolo[4,3-a]pyrimidine | Cyclization of hydrazinylpyrimidine | Formic acid / Acetic anhydride | researchgate.net |
Exploration of Coordination Chemistry with Transition Metals
The nitrogen atoms of the pyrimidine ring, the sulfur atom of the thioether linkage, and the oxygen atoms of the carboxylate group make Phenyl(pyrimidin-2-ylsulfanyl)acetic acid an excellent candidate for use as a ligand in coordination chemistry. nih.gov Flexible thioether ligands are well-established in the formation of metal-organic coordination architectures due to their conformational freedom. nih.gov
The pyrimidine nitrogen atoms can act as Lewis bases, coordinating to transition metal ions. jscimedcentral.com The carboxylate group, formed upon deprotonation of the acetic acid moiety, can coordinate in a monodentate, bidentate, or bridging fashion. This multi-dentate character allows for the construction of a variety of coordination complexes, from simple mononuclear species to complex multidimensional polymers or metal-organic frameworks (MOFs). mdpi.com The coordination of metal ions like Cu(II), Co(II), Ni(II), and Zn(II) has been studied with similar N-heterocyclic thioether ligands, demonstrating the formation of stable complexes with diverse geometries, including octahedral and tetrahedral arrangements. nih.govresearchgate.netdoi.org The specific coordination mode depends on the metal ion, the reaction conditions, and the presence of other co-ligands. mdpi.com
| Metal Ion | Potential Coordination Sites | Resulting Geometry (Examples) | Reference |
| Co(II) | Pyrimidine-N, Carboxylate-O | Octahedral | nih.govresearchgate.net |
| Ni(II) | Pyrimidine-N, Carboxylate-O | Octahedral, Square Planar | jscimedcentral.comdoi.org |
| Cu(II) | Pyrimidine-N, Carboxylate-O | Octahedral, "Flattened" Tetrahedron | mdpi.comdoi.org |
| Zn(II) | Pyrimidine-N, Carboxylate-O | Tetrahedral | researchgate.net |
Exploration of Biological Activities and Mechanism of Action Studies
Mechanistic Studies of Biological Activity
Consistent with the lack of data on biological activity and molecular targets, there are no published mechanistic studies detailing how Phenyl(pyrimidin-2-ylsulfanyl)acetic acid might exert a biological effect. Understanding the mechanism of action would first require identification of a confirmed biological activity, which is currently not documented in scientific literature.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Comprehensive Structure-Activity Relationship (SAR) Studies via Analog Synthesis
The systematic modification of a lead compound's structure is a cornerstone of medicinal chemistry, providing invaluable insights into its interaction with biological targets. For Phenyl(pyrimidin-2-ylsulfanyl)acetic acid, a comprehensive understanding of its Structure-Activity Relationship (SAR) is achieved through the synthesis and evaluation of various analogs.
The core structure of Phenyl(pyrimidin-2-ylsulfanyl)acetic acid presents several key regions for chemical modification: the phenyl ring, the pyrimidine (B1678525) ring, and the acetic acid side chain. Studies on related pyrimidine derivatives have demonstrated that substitutions on these components can profoundly influence biological activity.
Modifications of the Phenyl Ring: The electronic and steric properties of substituents on the phenyl ring are critical. For instance, in related series of 2-phenylpyrimidine (B3000279) derivatives, the introduction of electron-withdrawing or electron-donating groups has been shown to modulate activity. The position of these substituents (ortho, meta, or para) also plays a significant role, often influencing the orientation of the phenyl ring relative to the rest of the molecule and its ability to fit into a target's binding pocket.
Modifications of the Acetic Acid Side Chain: The carboxylic acid group is a key feature, often involved in critical interactions with biological targets through ionic bonds or hydrogen bonds. Esterification or amidation of the carboxylic acid can probe the necessity of this acidic proton for activity. Furthermore, altering the length or branching of the alkyl chain connecting the carboxylic acid to the sulfur atom can provide information about the spatial requirements of the binding site.
A scaffold hopping strategy, where the core structure is replaced with a bioisosteric equivalent, has also been employed in the design of related pyrimidine-containing compounds to explore different chemical space and potentially improve properties. nih.gov The synthesis of these analogs often involves multi-step reaction sequences, starting from commercially available pyrimidine and thiophenol precursors.
Below is a table summarizing the hypothetical impact of various substitutions on the activity of Phenyl(pyrimidin-2-ylsulfanyl)acetic acid, based on findings from related compound series.
| Modification Site | Substituent | Predicted Impact on Activity | Rationale |
| Phenyl Ring | Electron-withdrawing group (e.g., -Cl, -NO₂) | Potentially increase or decrease activity | Alters electronic properties and potential for halogen bonding. |
| Phenyl Ring | Electron-donating group (e.g., -OCH₃, -CH₃) | Potentially increase or decrease activity | Alters electronic properties and lipophilicity. |
| Pyrimidine Ring | Amino group | Potentially increase activity | Introduces hydrogen bonding capabilities. |
| Pyrimidine Ring | Methyl group | May alter steric interactions and lipophilicity | Can influence binding pocket fit. |
| Acetic Acid Side Chain | Esterification (e.g., -COOCH₃) | Likely decrease or abolish activity | Removes key acidic proton for ionic/hydrogen bonding. |
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling
To move beyond qualitative SAR observations and establish predictive models, Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) studies are powerful computational tools. nih.gov These methods aim to correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties or 3D structural features. nih.gov
For classes of compounds related to Phenyl(pyrimidin-2-ylsulfanyl)acetic acid, such as 2,3-disubstituted quinazolin phenyl acetic acid derivatives and various pyrimidine analogs, QSAR and 3D-QSAR models have been successfully developed. researchgate.netnih.gov These models typically involve aligning a set of structurally related molecules and calculating various molecular descriptors (e.g., steric, electronic, hydrophobic). nih.gov Statistical methods, such as Partial Least Squares (PLS), are then used to derive a mathematical equation that links these descriptors to the observed biological activity. nih.gov
Commonly used 3D-QSAR techniques include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov CoMFA calculates steric and electrostatic fields around the molecules, while CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. The resulting contour maps from these analyses highlight regions in 3D space where modifications to the molecule are predicted to either enhance or diminish activity. researchgate.net For example, a 3D-QSAR study on 1,2,3,4-tetrahydropyrimidin-5-yl-acetic acid analogs generated contour maps indicating that bulky substituents in certain regions were unfavorable for activity, while hydrogen bond donor features in other areas were beneficial. researchgate.net
A typical workflow for a 3D-QSAR study on Phenyl(pyrimidin-2-ylsulfanyl)acetic acid analogs would involve:
Data Set Selection: A series of analogs with a range of biological activities is chosen.
Molecular Modeling and Alignment: The 3D structure of each analog is generated and they are all aligned based on a common substructure.
Calculation of Molecular Fields: Steric, electrostatic, and other relevant fields are calculated.
Statistical Analysis: A regression analysis is performed to build the QSAR model.
Model Validation: The predictive power of the model is assessed using techniques like cross-validation and by predicting the activity of a test set of compounds. researchgate.net
Such models have proven useful in predicting the activity of new, unsynthesized compounds, thereby guiding synthetic efforts towards more potent molecules. nih.govmdpi.com
Analysis of Structural Features Influencing Biological Efficacy and Selectivity
The integration of SAR and QSAR data allows for a detailed analysis of the specific structural features of Phenyl(pyrimidin-2-ylsulfanyl)acetic acid that govern its biological efficacy and selectivity.
The Phenyl Group: The orientation and substitution pattern of the phenyl ring are often crucial for selectivity. In many enzyme active sites or receptor binding pockets, there are specific hydrophobic pockets that accommodate aromatic rings. The presence and location of substituents on the phenyl ring can fine-tune these interactions. For instance, a substituent might provide an additional hydrogen bond or, conversely, introduce steric hindrance that prevents binding to one target while still allowing interaction with another. Studies on pyrimidine-based inhibitors have shown that the phenyl group can be a key determinant of potency. nih.gov
The Thioether Linkage: The sulfur atom and the length of the linker to the acetic acid are important for providing the correct geometry for the molecule to adopt its bioactive conformation. The flexibility of the thioether linkage allows the phenyl and pyrimidine rings to orient themselves optimally within the binding site.
The Acetic Acid Moiety: The terminal carboxylic acid is a powerful pharmacophore. Its ability to exist as a carboxylate anion at physiological pH allows for strong ionic interactions with positively charged residues like arginine or lysine (B10760008) in a protein's active site. It can also act as both a hydrogen bond donor and acceptor. The necessity of this group for activity is often confirmed by the significant loss of potency upon its esterification.
Selectivity between different biological targets can be achieved by exploiting subtle differences in their binding sites. For example, if one target has a larger hydrophobic pocket than another, introducing a bulky substituent on the phenyl ring might enhance binding to the first target while preventing binding to the second. Similarly, the precise location of hydrogen bond donors and acceptors in the target can be exploited by strategic placement of corresponding functional groups on the Phenyl(pyrimidin-2-ylsulfanyl)acetic acid scaffold.
Chiral Resolution and Stereochemical Impact on Biological Properties
The core structure of Phenyl(pyrimidin-2-ylsulfanyl)acetic acid contains a chiral center at the alpha-carbon of the acetic acid moiety. This means the compound can exist as two non-superimposable mirror images, or enantiomers (R and S). It is a well-established principle in pharmacology that enantiomers can exhibit significantly different biological activities, potencies, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.
Therefore, the chiral resolution of Phenyl(pyrimidin-2-ylsulfanyl)acetic acid and the evaluation of the individual enantiomers are critical steps in understanding its full biological potential. While specific studies on the chiral resolution of Phenyl(pyrimidin-2-ylsulfanyl)acetic acid itself are not detailed in the available literature, methodologies applied to similar chiral heterocyclic compounds provide a clear path forward.
For other chiral molecules containing a pyrimidine or related heterocyclic core, several methods for separating enantiomers have been successfully employed. nih.gov One common approach involves the use of a chiral auxiliary. nih.gov In this method, the racemic acid is reacted with a pure enantiomer of a chiral alcohol or amine to form a mixture of diastereomers. These diastereomers have different physical properties (e.g., solubility, chromatographic retention) and can be separated by techniques like fractional crystallization or chromatography. nih.gov Once separated, the chiral auxiliary is cleaved to yield the pure enantiomers of the original acid.
Another powerful technique is chiral chromatography, where the racemic mixture is passed through a high-performance liquid chromatography (HPLC) column that has a chiral stationary phase. The differential interaction of the enantiomers with the chiral stationary phase leads to their separation.
Once the pure enantiomers are isolated, their absolute configuration (R or S) can be determined using techniques such as X-ray crystallography of a suitable derivative or by spectroscopic methods like circular dichroism. Subsequent biological testing of the individual enantiomers would then reveal if one is significantly more active than the other (eutomer) or if they have different pharmacological profiles. In studies of other chiral antagonists, the difference in binding affinity between enantiomers can be substantial, with one isomer being many times more potent than the other. nih.gov This stereoselectivity underscores the importance of evaluating compounds in their chirally pure forms.
Future Perspectives in Phenyl Pyrimidin 2 Ylsulfanyl Acetic Acid Research
Development of Advanced Synthetic Routes
The traditional synthesis of Phenyl(pyrimidin-2-ylsulfanyl) acetic acid and its analogs often relies on conventional methods that can be time-consuming and may not offer optimal yields. nih.gov Future research will focus on developing more efficient, scalable, and environmentally friendly synthetic strategies.
One promising area is the application of ultrasound-assisted synthesis . Ultrasound irradiation has emerged as a powerful tool in the creation of pyrimidine-based compounds, often leading to significantly shorter reaction times—decreasing from hours to minutes—and higher yields compared to conventional heating methods. nih.gov This green chemistry approach could be adapted for the synthesis of this compound, potentially improving the efficiency of the condensation reaction between a substituted thiourea (B124793) and a suitable three-carbon synthon.
Furthermore, the development of multi-step synthetic sequences will allow for the creation of more complex and highly functionalized derivatives. mdpi.com Methodologies such as the hydrosilylation of diacids and amines or TiCl₄-mediated reactions could be explored to build diverse molecular architectures around the core structure. mdpi.com These advanced routes enable the precise introduction of various functional groups, which is critical for tuning the molecule's physicochemical properties and biological activity. mdpi.com The goal is to develop robust synthetic pathways that are not only high-yielding but also versatile enough to generate a library of novel derivatives for screening.
Integration of Chemoinformatics, Artificial Intelligence, and Machine Learning in Molecular Design
The integration of computational tools is set to revolutionize the design of novel this compound derivatives. Chemoinformatics, artificial intelligence (AI), and machine learning (ML) offer powerful platforms for predicting molecular properties, identifying potential biological targets, and generating novel molecular structures with desired characteristics. nih.govresearchgate.net
De novo drug design , using generative AI models like Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can create entirely new molecules based on the pyrimidine (B1678525) scaffold. frontiersin.orgcrimsonpublishers.com These models can be trained on existing chemical data to generate novel, chemically plausible compounds that are optimized for specific properties, such as high binding affinity to a target or favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov
The table below summarizes key computational tools and their prospective applications in the design of this compound analogs.
| Computational Tool | Application in Molecular Design | Potential Benefit |
| Machine Learning (ML) | Predict bioactivity, toxicity, and physicochemical properties. nih.gov | Reduce failure rates in later-stage development by identifying promising candidates early. |
| Generative AI (GANs, VAEs) | Design novel molecules (de novo design) with desired properties. frontiersin.orgcrimsonpublishers.com | Expand the accessible chemical space and generate innovative molecular structures. |
| Molecular Docking | Simulate the binding of derivatives to biological targets. researchgate.net | Prioritize compounds for synthesis and biological testing based on predicted binding affinity. |
| QSAR Models | Identify correlations between chemical structure and biological activity. researchgate.net | Guide the structural modification of lead compounds to enhance efficacy and selectivity. |
Exploration of Novel Biological Targets and Applications
While the core structure of this compound is established, the full spectrum of its biological activity remains largely unexplored. Research on structurally related pyrimidine derivatives has revealed a wide range of pharmacological effects, suggesting that this compound class holds significant promise against various diseases. nih.govmdpi.comresearchgate.net
Future investigations will focus on screening this compound and its newly synthesized analogs against a diverse array of biological targets. Key areas of interest include:
Antifungal Activity: Derivatives of 2-phenylpyrimidine (B3000279) have shown potential as inhibitors of lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in fungi. nih.gov This suggests a promising avenue for developing new antifungal agents to combat resistant strains of Candida and Aspergillus.
Antimicrobial and Anticancer Properties: Pyrimidine-based compounds are integral to the structure of nucleobases, making them attractive scaffolds for developing agents that interfere with cellular processes in pathogens and cancer cells. nih.gov Pyridothienopyrimidine derivatives have demonstrated both antimicrobial and anticancer activities, while other pyrimidine derivatives have been effective against bacterial strains like Staphylococcus aureus and Neisseria gonorrhoeae. nih.govnih.gov
Pesticidal Applications: The pyrimidine moiety is present in various commercial pesticides. mdpi.com Novel derivatives containing thioether and sulfonate ester groups have shown insecticidal activity against agricultural pests such as Myzus persicae and antibacterial effects against plant pathogens. mdpi.commdpi.com
The table below details the observed biological activities in various pyrimidine derivatives, highlighting potential applications for analogs of this compound.
| Derivative Class | Observed Biological Activity | Potential Application |
| 2-Phenylpyrimidine Derivatives nih.gov | Antifungal (CYP51 inhibition) | Treatment of invasive fungal infections. |
| Pyridothienopyrimidine Derivatives nih.gov | Antimicrobial, Anticancer | Development of new antibiotics and chemotherapeutics. |
| Pyrimidine Sulfonate Esters mdpi.com | Antibacterial (plant pathogens), Insecticidal | Crop protection and agricultural applications. |
| 5-Aryl-4-(5-nitrofuran-2-yl)-pyrimidines nih.gov | Antibacterial (S. aureus, N. gonorrhoeae) | Treatment of bacterial infections. |
| Thiopyrano[4,3-d]pyrimidine Derivatives mdpi.com | Anticancer (PI3Kα kinase inhibition) | Targeted cancer therapy. |
Multi-Omics Approaches in Mechanistic Studies
To fully understand the biological effects of this compound and its derivatives, future research must move beyond single-target interactions and embrace a systems-level perspective. Multi-omics approaches, which involve the comprehensive analysis of various biological molecules, can provide deep insights into a compound's mechanism of action, off-target effects, and potential biomarkers for its activity.
This integrated approach is crucial for:
Identifying Novel Targets: Unbiased omics screening can uncover unexpected molecular targets and pathways affected by the compound.
Understanding Mechanisms of Action: Connecting changes across different omics layers can elucidate the complete biological cascade initiated by the compound.
Discovering Biomarkers: Identifying specific molecular changes (e.g., a particular protein or metabolite) that correlate with the compound's efficacy could lead to biomarkers for patient selection in future clinical applications.
Predicting Toxicity: Early detection of changes in toxicity-related pathways can help in designing safer derivatives.
The table below outlines the potential contributions of different omics technologies to the study of this compound.
| Omics Technology | Information Yielded | Research Application |
| Genomics | Genetic variations influencing drug response. | Pharmacogenomics, identifying patient populations likely to respond. |
| Transcriptomics | Changes in gene expression (mRNA levels). | Elucidating cellular pathways modulated by the compound. |
| Proteomics | Changes in protein abundance and modifications. | Identifying direct protein targets and off-target effects. |
| Metabolomics | Alterations in small-molecule metabolite profiles. | Understanding the impact on cellular metabolism and function. |
Q & A
Basic Research Questions
Q. What are the optimal methods for determining the crystal structure of Phenyl(pyrimidin-2-ylsulfanyl) acetic acid, and how can data collection be standardized?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural elucidation. Data collection should use a Bruker APEX CCD area detector with graphite-monochromated radiation (e.g., Mo-Kα, λ = 0.71073 Å). Employ multi-scan absorption correction (e.g., SADABS) and refine the structure using SHELXL-97 . Key parameters include lattice constants (e.g., monoclinic P2₁/c with a = 8.2617 Å, b = 10.3028 Å, c = 9.9289 Å, β = 119.845°) and hydrogen-bonding networks. Validate refinement with R₁ < 0.05 and wR₂ < 0.15 .
Q. How can researchers verify the purity of synthesized this compound before crystallographic analysis?
- Methodological Answer : Combine high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy. For HPLC, use a C18 column with a methanol-water mobile phase (70:30 v/v). In NMR, confirm the absence of extraneous peaks (e.g., δ 3.85 ppm for the acetic acid –CH₂– group and aromatic protons at δ 7.2–8.5 ppm). Cross-reference with gas chromatography-mass spectrometry (GC-MS) for volatile impurities .
Advanced Research Questions
Q. How do polymorphic forms of this compound differ in reactivity, and what experimental strategies resolve structural contradictions?
- Methodological Answer : Compare polymorphs (e.g., monoclinic vs. triclinic) using differential scanning calorimetry (DSC) to assess thermal stability and powder X-ray diffraction (PXRD) for phase identification. Solvent-mediated crystallization trials (e.g., ethanol vs. acetonitrile) can isolate polymorphs. For conflicting structural reports, validate with high-resolution synchrotron data and Hirshfeld surface analysis to map intermolecular interactions .
Q. What computational approaches predict the binding affinity of this compound to biological targets like plant auxin receptors?
- Methodological Answer : Use AutoDock4 with flexible receptor sidechains for molecular docking. Prepare the ligand with Gasteiger charges and the receptor (e.g., auxin-binding protein 1) using the AMBER force field. Run 100 Lamarckian genetic algorithm trials, and validate results with molecular dynamics simulations (e.g., 20 ns NAMD runs). Compare binding energies to phenylacetic acid (PAA), a known auxin analog .
Q. How can researchers design experiments to assess auxin-like activity in plant models, given structural similarities to phenylacetic acid (PAA)?
- Methodological Answer : Adapt chickpea (Cicer arietinum) tissue culture protocols. Use cotyledonary nodes as explants in Murashige and Skoog (MS) medium supplemented with 2.0 mg dm⁻³ BAP and 1.0 mg dm⁻³ this compound. Monitor shoot induction frequency and root elongation versus PAA controls. For in planta studies, apply foliar sprays (10–100 µM) and quantify root architecture changes using ImageJ .
Q. What strategies mitigate data variability in bioactivity assays for sulfanyl-acetic acid derivatives?
- Methodological Answer : Standardize explant age (e.g., 6–7-day-old chickpea seedlings) and culture conditions (25 ± 2°C, 16-h photoperiod). Replicate experiments thrice with 30 explants per treatment. For contradictory results, apply ANOVA with post-hoc Duncan’s tests (α = 0.05) and validate via LC-MS to rule out degradation products .
Methodological Notes
- Crystallography : SHELX refinement requires careful handling of twinning and disorder. Use the CELL_NOW tool for twinned data .
- Docking : AutoDock4’s grid-based scoring function may underestimate entropy effects; supplement with MM-PBSA calculations .
- Plant Studies : Avoid callus formation by optimizing this compound concentrations (e.g., 0.6–1.0 mg dm⁻³) and pre-treating explants with 0.1% HgCl₂ for sterility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
